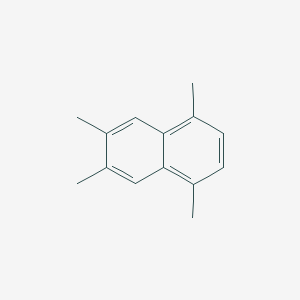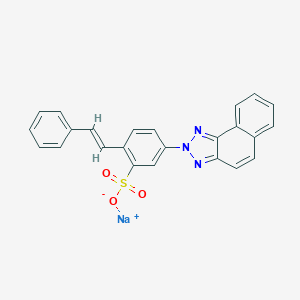
荧光增白剂46
描述
Synthesis Analysis
Fluorescent brighteners of the benzoxazole type, closely related to Fluorescent Brightener 46, are synthesized using a simple reaction involving polyphosphoric acid, resulting in compounds characterized by proton NMR and UV spectrum analysis. This synthesis process underscores the chemical adaptability and efficiency in producing brighteners for specific applications, such as polyester fibers (S. Um, 2007).
Molecular Structure Analysis
The molecular structures of fluorescent brighteners significantly impact their optical properties. For instance, the introduction of the ethylenic linkage into a heterocyclic ring enhances the quantum efficiency and photochemical stability of the fluorophore. This structural optimization is evident in the development of highly fluorescent indicators with increased brightness and improved selectivity for specific applications (G. Grynkiewicz, M. Poenie, Roger Y. TsienB, 1985).
Chemical Reactions and Properties
The chemical reactivity and properties of fluorescent brighteners, such as their ability to undergo specific reactions or bind to substrates, are key to their functionality. For instance, novel fluorescent dyes based on boron-dipyrromethene (BDP) demonstrate vivid colors, sharp emission, and good photostabilities, superior to many existing fluorescent dyes. These properties are crucial for their application in various fields, including bioimaging and molecular probes (K. Umezawa et al., 2008).
Physical Properties Analysis
The physical properties of fluorescent brighteners, such as photoluminescence quantum yields, extinction coefficients, and photostabilities, are fundamental to their effectiveness. Multicolor bandgap fluorescent carbon quantum dots (MCBF-CQDs) exemplify advances in this area, offering quantum yields up to 75% and representing a significant improvement for applications like electroluminescent light-emitting diodes (Fanglong Yuan et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, play a critical role in the application and longevity of fluorescent brighteners. The synthesis of polymerizable 1,8-naphthalimide derivatives for use as fluorescent brighteners highlights the importance of chemical versatility and compatibility with different substrates for enhancing the functionality of materials like polyamide fabrics (I. Grabchev, T. Konstantinova, 1997).
科学研究应用
光学增白剂
荧光增白剂46用作光学增白剂 (OBA)。这些试剂吸收紫外光区域的光线,并在蓝色和可见光区域重新发射,增强材料的白色度和亮度 .
造纸行业
在造纸行业中,this compound被应用于纸张,以提高其白度和亮度稳定性。它还增强了纸张的紫外线阻隔性能 .
洗衣皂和洗涤剂
This compound被添加到洗衣皂、洗涤剂或清洁剂中。它在洗涤或清洁过程中吸附到织物或材料上,并在紫外光照射下发出荧光,使织物看起来更亮 .
化妆品
该化合物用于化妆品,以提高产品的可见度。它可以提供亮白效果,增强化妆品的外观 .
夜视设备
This compound在夜视设备中得到应用。它可以增强物体在低光照条件下的可见度 .
医学真菌学
在医学真菌学领域,this compound被用于真菌细胞的定量或细胞壁结构的研究。它也用于皮肤病的真菌病组织病理学和肺炎球虫病的诊断 .
照相彩色显影液
Tinopal RBS在照相彩色显影液中具有防污性能和亮丽的蓝色增白效果,以增强处理过的彩色照片的明显白度 .
塑料和橡胶行业
Tinopal RBS 在工程塑料、聚酯、聚碳酸酯、聚酰胺和丙烯酸树脂、热塑性聚氨酯、聚氯乙烯、苯乙烯均聚物和共聚物、聚烯烃、粘合剂和其他有机基材等聚合物基材中非常有效。主要应用包括纤维、模塑制品、薄膜和片材 .
作用机制
Target of Action
Fluorescent brightener 46, also known as Tinopal RBS, primarily targets materials such as fabrics, paper, and plastics . Its role is to enhance the appearance of these materials, causing a “whitening” effect . It achieves this by increasing the overall amount of blue light reflected from the material .
Mode of Action
Fluorescent brightener 46 operates through a process of fluorescence . It absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum . Following absorption, it re-emits light in the blue region (typically 420-470 nm) of the visible spectrum . This process of absorbing invisible short wavelength radiation and re-emitting it in the visible blue light imparts a brilliant whiteness to the light reflected by a substrate .
Biochemical Pathways
It’s known that the compound works via a fluorescent mechanism . The brightening effect is neither bleaching nor blueing . Fluorescent colors will reflect more light than they can absorb from the visible range of the spectrum .
Pharmacokinetics
It’s known that the compound has a high affinity to substrates like cellulosic fibers and is stable towards chlorine .
Result of Action
The result of the action of Fluorescent brightener 46 is a brighter and fresher appearance of the material it is applied to . It makes intrinsically yellow/orange materials look less so, by compensating the deficit in blue and purple light reflected by the material, with the blue and purple optical emission of the fluorophore .
Action Environment
The action of Fluorescent brightener 46 can be influenced by environmental factors. For instance, it has been found in environmental matrices . Moreover, its effectiveness can be “boosted” by the addition of certain polyols, such as high molecular weight polyethylene glycol or polyvinyl alcohol . These additives increase the visible blue light emissions significantly . Excess brightener can often cause a greening effect as emissions start to show above the blue region in the visible spectrum .
安全和危害
未来方向
The use of optical brightening agents in the textile chemical processing is rapidly gaining globally recognition because of their non-toxic and eco-friendly characteristics . The use and application of different types of Optical Brightening Agents (OBAs) or Fluorescent Whitening Agents (FWAs) in the textile industry to improve the whiteness of textiles is highlighted .
属性
IUPAC Name |
sodium;5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1/b11-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNRQYHSJVEIGH-ASTDGNLGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034783 | |
| Record name | (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6416-68-8, 56776-27-3 | |
| Record name | C.I. 40645 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescent brightener 46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 46 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI4R8E715N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



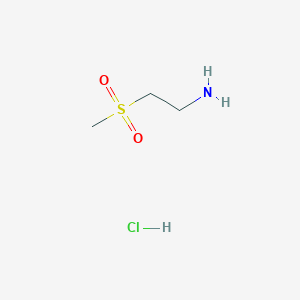
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
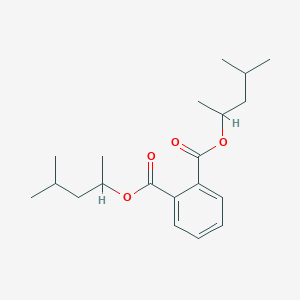

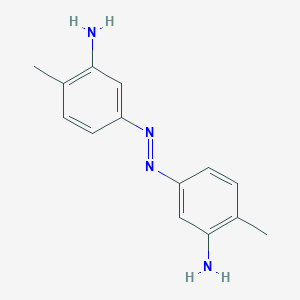

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
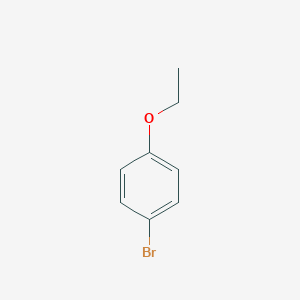
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
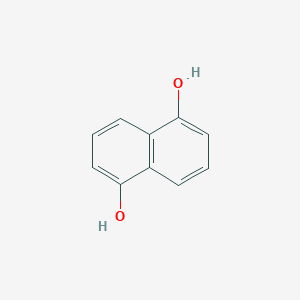

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

